molecular formula C14H14Cl3NO B1397642 3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1219972-38-9

3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride

Cat. No. B1397642
M. Wt: 318.6 g/mol
InChI Key: XYCVODGZDUIHDO-UHFFFAOYSA-N
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Description

3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride (DCNOP) is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific Research Applications

Binding Mechanisms and Molecular Interactions

  • Binding Mode Analysis: A study explored the binding mode of similar compounds to Factor Xa, using Comparative Molecular Field Analysis. This approach provides insights into how well the binding mode explains the structure-activity relationship of similar analogs (Vaz, McLean, & Pelton, 1998).

Synthesis and Antimicrobial Applications

  • Novel Compound Synthesis: Research on the synthesis of novel azaimidoxy compounds, which are structurally similar, has been conducted. These compounds are synthesized using diazotization reactions and have been screened for antimicrobial activities, potentially as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
  • Antimicrobial Activity of Naphthyl Derivatives: Another study synthesized and evaluated naphthyl-2-cyanoacetamide derivatives for their antimicrobial activity against various bacteria, indicating potential applications in antibacterial treatments (Fadda, Rabie, Etman, & Fouda, 2015).

Chemical Reactions and Compound Formation

  • Ring Opening Reactions: Research on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides demonstrated ring opening reactions leading to the formation of new substituted compounds, highlighting the reactivity and potential for creating diverse derivatives (Gazizov et al., 2015).

Pharmaceutical Development and Analysis

  • Pharmacokinetic Studies: A paper details the pharmacokinetic uncertainty of novel compounds, which are structurally related, showcasing the complex process of drug development and the importance of pharmacokinetic studies (Harrison et al., 2012).

Organocatalysis and Synthesis

  • Organocatalysis in Reactions: A study described the use of a similar organocatalyst for highly stereoselective reactions, indicative of potential applications in asymmetric synthesis and organic chemistry (Syu, Kao, & Lin, 2010).

Molecular Structure and Characterization

  • Molecular Structure Analysis: Research on the structure of related compounds provides valuable insights into their molecular configuration, beneficial for understanding their chemical behavior and potential applications (Vijayakumar et al., 2014).

Conducting Polymers and Material Science

properties

IUPAC Name

3-(2,4-dichloronaphthalen-1-yl)oxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c15-12-7-13(16)14(18-9-5-6-17-8-9)11-4-2-1-3-10(11)12;/h1-4,7,9,17H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCVODGZDUIHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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